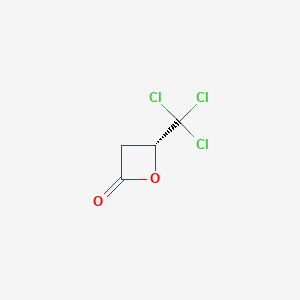
(4R)-4-(trichloromethyl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Trichloromethyl)-2-oxetanone is a chiral compound characterized by the presence of a trichloromethyl group and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with epoxides under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. Common reagents used in this synthesis include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods: Industrial production of ®-4-(Trichloromethyl)-2-oxetanone may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the trichloromethyl group can yield dichloromethyl or methyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted oxetanes
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include carboxylic acids, esters, dichloromethyl derivatives, and various substituted oxetanes .
Wissenschaftliche Forschungsanwendungen
®-4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- ®-4-(Dichloromethyl)-2-oxetanone
- ®-4-(Methyl)-2-oxetanone
- ®-4-(Chloromethyl)-2-oxetanone
Comparison: ®-4-(Trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of three chlorine atoms increases the compound’s potential for metabolic activation and subsequent biological activity .
Eigenschaften
CAS-Nummer |
16493-62-2 |
|---|---|
Molekularformel |
C4H3Cl3O2 |
Molekulargewicht |
189.42 g/mol |
IUPAC-Name |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
InChI-Schlüssel |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Isomerische SMILES |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















